molecular formula C10H10F3NO3 B1529438 2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid CAS No. 1406834-27-2

2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid

Cat. No.: B1529438
CAS No.: 1406834-27-2
M. Wt: 249.19 g/mol
InChI Key: JDRNLANXXYVLHB-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid is a fluorinated amino acid derivative It is characterized by the presence of a trifluoromethyl group and a methoxyphenyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methoxybenzaldehyde with trifluoroacetic acid and ammonia, followed by a series of steps including reduction and amination to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid.

    Reduction: Formation of 2-amino-3,3,3-trifluoro-2-(2-hydroxyphenyl)propanoic acid.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The methoxyphenyl group can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid
  • 2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid
  • 2-Amino-3,3,3-trifluoro-2-(2-hydroxyphenyl)propanoic acid

Uniqueness

2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid is unique due to the specific

Properties

IUPAC Name

2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-17-7-5-3-2-4-6(7)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRNLANXXYVLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid
Reactant of Route 2
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid
Reactant of Route 3
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid
Reactant of Route 4
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid
Reactant of Route 5
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid
Reactant of Route 6
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid

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